molecular formula C8H11NaO5 B7979532 Sodium diethyl oxalacetate

Sodium diethyl oxalacetate

Cat. No.: B7979532
M. Wt: 210.16 g/mol
InChI Key: JPTKZRPOIUYFTM-UHFFFAOYSA-N
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Description

Historical Context of Oxaloacetate Esters in Synthetic Methodologies

The historical significance of oxaloacetate esters is deeply intertwined with the development of condensation reactions, most notably the Claisen condensation. Discovered by Ludwig Claisen in 1887, this reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. geeksforgeeks.orgwikipedia.org While Geuther had observed a similar reaction with ethyl acetate (B1210297) in 1863, it was Claisen who extensively explored its scope and established it as a fundamental carbon-carbon bond-forming reaction. yale.edu The synthesis of diethyl oxalacetate (B90230) itself is a classic example of a crossed Claisen condensation, typically involving the reaction of diethyl oxalate (B1200264) and ethyl acetate in the presence of a strong base like sodium ethoxide. google.com This method provides the sodium salt of diethyl oxalacetate, a stable and easily purifiable intermediate.

Significance of Sodium Diethyl Oxalacetate as a Key Synthetic Intermediate

This compound serves as a crucial and versatile building block in organic synthesis. chemimpex.com Its stable, solid nature makes it a convenient reagent for a multitude of chemical reactions. google.com A primary application lies in its use as a precursor for the synthesis of a wide array of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net For instance, it is employed in multicomponent reactions to produce functionalized pyrrolidines, pyrazoles, and other complex molecular architectures. sigmaaldrich.comsigmaaldrich.com The reactivity of this compound allows it to participate in various reaction types, including condensations and cycloadditions, making it an indispensable tool for medicinal and organic chemists. ipb.pt

Enolizable β-Keto Esters in Advanced Organic Synthesis Research

Enolizable β-keto esters, a class to which diethyl oxalacetate belongs, are highly valued in advanced organic synthesis research. researchgate.netresearchgate.net The presence of an acidic proton alpha to two carbonyl groups allows for the ready formation of a resonance-stabilized enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations. masterorganicchemistry.commsu.edu

The dual functionality of β-keto esters, possessing both nucleophilic and electrophilic centers, makes them exceptionally versatile synthons. researchgate.netresearchgate.net This unique reactivity has been exploited in the total synthesis of numerous complex natural products. beilstein-journals.orgnih.govgoogle.com Modern advancements have also focused on developing asymmetric transformations of β-keto esters, allowing for the stereoselective synthesis of chiral molecules, which is of paramount importance in pharmaceutical chemistry. researchgate.netmdpi.com The development of new catalytic methods, including those using palladium and organocatalysts, continues to expand the synthetic utility of this important class of compounds. researchgate.netnih.gov

Research Findings on Diethyl Oxalacetate Derivatives

ApplicationReactantsProductSignificance
Heterocycle SynthesisIsatins, malononitrile (B47326), hydrazine (B178648) hydrate (B1144303)Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivativesOne-pot synthesis of complex, biologically relevant scaffolds. researchgate.netsigmaaldrich.comsigmaaldrich.com
Heterocycle SynthesisAldehydes, primary amines2,3-dioxo-4-carboxy-5-substituted pyrrolidinesAccess to functionalized pyrrolidines, important in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com
Heterocycle Synthesis2-nitro-4-fluoro-phenylazide2-nitro-4-fluoro triazole diesterSynthesis of substituted triazoles. sigmaaldrich.comsigmaaldrich.com
Heterocycle SynthesisAromatic aldehydes, primary aminesSubstituted pyrrole (B145914) derivativesMicrowave-assisted multicomponent reaction for efficient synthesis of pyrroles with potential cytostatic and antiviral activities. rsc.org

Chemical Properties of this compound

PropertyValue
Chemical FormulaC8H11NaO5 ontosight.ai
Molecular Weight210.16 g/mol sigmaaldrich.comontosight.ai
AppearanceWhite crystalline powder ontosight.ai
Melting Point188-190 °C sigmaaldrich.com
SolubilitySoluble in water ontosight.ai

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;diethyl 2-oxobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C8H11O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5H,3-4H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JPTKZRPOIUYFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)[CH-]C(=O)C(=O)OCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2028010
Record name Sodium diethyl oxaloacetate
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Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diethyl sodium oxalacetate
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CAS No.

40876-98-0
Record name Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1)
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Record name Diethyl sodium oxalacetate
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Record name Diethyl sodiooxalacetate
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Record name Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1)
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Record name Sodium diethyl oxaloacetate
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Record name Diethyl oxaloacetate, monosodium salt
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Record name SODIUM DIETHYL OXALACETATE
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Synthetic Methodologies and Mechanistic Investigations of Sodium Diethyl Oxalacetate

Classical Claisen Condensation Routes

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.org The synthesis of sodium diethyl oxalacetate (B90230) via this route is a well-established industrial process.

Traditional Synthesis via Sodium Ethoxide Generation and Condensation

The traditional approach to synthesizing sodium diethyl oxalacetate involves the addition of the ester mixture to a solution of sodium ethoxide. This method, while effective, presents several challenges, particularly in large-scale production.

In the traditional synthesis, stoichiometric amounts of diethyl oxalate (B1200264) and ethyl acetate (B1210297) are added to a pre-prepared solution of sodium ethoxide in ethanol (B145695). google.com The reaction is a mixed Claisen condensation, where ethyl acetate, which possesses α-hydrogens, acts as the nucleophilic donor after being deprotonated by the sodium ethoxide to form an enolate. Diethyl oxalate, lacking α-hydrogens, serves as the electrophilic acceptor. libretexts.orgopenstax.org

The mechanism begins with the deprotonation of the α-carbon of ethyl acetate by the ethoxide ion, forming a resonance-stabilized enolate. This enolate then attacks one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate results in the elimination of an ethoxide ion, yielding the β-keto ester, diethyl oxalacetate. The final step involves the deprotonation of the α-hydrogen of the newly formed β-keto ester by the ethoxide base, which is a thermodynamically favorable acid-base reaction that drives the equilibrium towards the product. wikipedia.orgchemistrysteps.combyjus.com

Reactant/Solvent Role Stoichiometry
Diethyl Oxalate Electrophilic Acceptor ~1 equivalent
Ethyl Acetate Nucleophilic Donor ~1 equivalent
Sodium Ethoxide Base ~1 equivalent
Ethanol Solvent Sufficient for dissolution

Precise control of reaction parameters is critical for maximizing the yield and purity of this compound. The traditional batch process typically involves cooling the sodium ethoxide solution to a temperature range of 0°C to 15°C before the dropwise addition of the mixed esters. google.com This low temperature is necessary to control the exothermic nature of the condensation reaction and to minimize side reactions.

After the addition is complete, the reaction mixture is typically stirred for a period of 2 to 4 hours within the same temperature range (0°C to 15°C) to ensure the completion of the condensation. google.com Following this, the mixture is often heated to a higher temperature, for instance, boiling for a short period, to drive the reaction to completion. google.com

Parameter Typical Range
Initial Temperature 0°C - 15°C
Reaction Time 2 - 4 hours
Post-reaction Heating Boiling (briefly)

Improved Reverse Addition Protocols for Enhanced Efficiency

To address the shortcomings of the traditional method, an improved protocol involving the reverse addition of the reactants has been developed. This method has been shown to result in a more manageable reaction and a product that is easier to handle and purify. google.com

The reverse addition protocol involves adding the sodium ethoxide solution to a mixture of diethyl oxalate and ethyl acetate. google.com This seemingly simple change in the order of addition has a significant impact on the reaction dynamics and the physical properties of the resulting product mixture. By adding the base to the esters, the concentration of the strong base in the reaction vessel is kept low at any given time. This controlled addition allows for better management of the reaction exotherm and prevents the rapid, uncontrolled precipitation of the product.

This improved method has been found to yield a free-flowing crystalline product that is easily separable, which is a considerable advantage in large-scale industrial production. google.com The reaction is still conducted at low temperatures, typically between 0°C and 15°C, and is followed by a period of stirring and subsequent heating to between 70°C and 80°C to ensure complete reaction. google.com

Parameter Traditional Method Reverse Addition Method
Addition Sequence Esters added to base Base added to esters
Initial Temperature 0°C - 15°C 0°C - 15°C
Reaction Time 2 - 4 hours ~4 hours
Post-reaction Heating Brief boiling 70°C - 80°C for 0.25 - 2 hours
Product Form Often thick, difficult to handle Free-flowing, crystalline

The enhanced efficiency of the reverse addition protocol is attributed to the better control over the reaction conditions, which minimizes the formation of byproducts and results in a higher quality product. This method avoids the time-consuming and costly handling issues associated with the traditional procedure, making it more suitable for production-scale synthesis of this compound. google.com

Optimization of Reaction Times and Yields

The Claisen condensation of diethyl oxalate and ethyl acetate to form this compound is highly sensitive to reaction parameters, including temperature and time. Optimization of these variables is crucial for maximizing product yield and ensuring the formation of a manageable, free-flowing solid. google.com

A common procedural challenge is the tendency of the product to form a thick, difficult-to-stir mass. A strategic, two-stage temperature profile has been developed to mitigate this issue and improve yields. The reaction is initiated by adding the base, sodium ethoxide, to the ester mixture at a low temperature, typically between 0°C and 15°C. google.com This initial cold phase is maintained with stirring for approximately 4 hours. google.com This controlled, low-temperature addition helps to manage the exothermic nature of the initial condensation steps.

Following the initial reaction period at low temperature, the mixture is heated to a temperature range of 70°C to 80°C for a shorter duration, generally between 15 to 60 minutes. google.com This heating phase serves to complete the condensation and promote the deprotonation of the resulting β-keto ester. This final deprotonation is a key thermodynamic driving force for the reaction, shifting the equilibrium toward the desired product. openstax.org Monitoring the reaction via methods like HPLC or TLC can ensure the conversion of the diethyl oxalate starting material reaches or exceeds 95%. cuikangsynthesis.com This optimized temperature and time control strategy leads to good yields and better physical handling of the product mixture. google.com

Table 1: Optimization of Reaction Parameters for this compound Synthesis

Parameter Condition Purpose
Initial Temperature 0°C to 15°C Control initial exothermic reaction
Initial Reaction Time ~ 4 hours Allow for initial condensation
Final Temperature 70°C to 80°C Drive reaction to completion
Final Reaction Time 0.25 to 1 hour Ensure complete deprotonation
Considerations for Anhydrous Reaction Conditions

The success of the Claisen condensation is critically dependent on maintaining anhydrous (water-free) reaction conditions. The strong base used in the reaction, typically sodium ethoxide, is highly reactive toward water. If moisture is present, the ethoxide will preferentially react in an acid-base reaction with water to form ethanol and sodium hydroxide. This quenching of the base prevents it from deprotonating the ethyl acetate, thereby inhibiting the crucial first step of the condensation mechanism.

Furthermore, the presence of water can lead to the hydrolysis of the ester starting materials. Both diethyl oxalate and ethyl acetate can be hydrolyzed back to their corresponding carboxylic acids (oxalic acid and acetic acid) and ethanol, particularly under the basic conditions of the reaction. This side reaction not only consumes the starting materials, reducing the potential yield, but also introduces impurities into the reaction mixture. To ensure a water-free environment, reagents and solvents, such as tetrahydrofuran (B95107) (THF), must be thoroughly dried, and the reaction apparatus should be protected from atmospheric moisture. cuikangsynthesis.com

Mechanistic Elucidation of Claisen Condensation

The formation of this compound via the mixed Claisen condensation is a well-understood, multi-step process involving the generation of a nucleophilic enolate and its subsequent attack on an electrophilic ester.

The reaction mechanism begins with the formation of an enolate ion. wikipedia.org The base, sodium ethoxide, abstracts an acidic α-proton from ethyl acetate. Diethyl oxalate does not have any α-protons and therefore cannot form an enolate, preventing an unwanted self-condensation reaction. libretexts.orgopenstax.org This forces the ethyl acetate to act as the nucleophilic donor and the diethyl oxalate to act as the electrophilic acceptor. libretexts.orgopenstax.orglibretexts.org

Once formed, the nucleophilic enolate of ethyl acetate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. libretexts.org This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is unstable and subsequently collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This sequence of nucleophilic attack followed by the elimination of a leaving group is a characteristic nucleophilic acyl substitution. libretexts.org The final step, which drives the reaction equilibrium forward, is the deprotonation of the newly formed β-keto ester by an alkoxide ion. openstax.orgchemistrysteps.com The resulting enolate of diethyl oxaloacetate is resonance-stabilized, making this final deprotonation step thermodynamically favorable. wikipedia.org An acidic workup is required in the final stage to neutralize the enolate and any remaining base to isolate the neutral β-keto ester product. wikipedia.org

While not as rigorously defined for the Claisen condensation as for the aldol (B89426) reaction, the transition state of the nucleophilic attack can be conceptualized using models developed for similar carbonyl addition reactions. The Zimmerman-Traxler model, which proposes a six-membered, chair-like cyclic transition state, is often used to explain the stereochemistry of aldol reactions. bham.ac.ukopenochem.orgharvard.edu In this model, the metal cation of the enolate coordinates with the carbonyl oxygen of the electrophile, creating an organized, cyclic transition state that minimizes steric interactions. bham.ac.uknih.gov Although the Claisen condensation involves an ester enolate and an ester electrophile, a similar cyclic transition state involving the sodium cation coordinating between the enolate oxygen and the carbonyl oxygen of the diethyl oxalate is plausible. This organized arrangement facilitates the nucleophilic attack and subsequent reaction pathway.

Alternative Synthetic Approaches to Diethyl Oxaloacetate

While the Claisen condensation is the most common route, alternative methods for synthesizing diethyl oxaloacetate have been developed.

Novel Preparative Routes to Oxaloacetate Derivatives

While the Claisen condensation remains a conventional method for synthesizing oxaloacetate derivatives, ongoing research has focused on developing novel, more efficient, and milder preparative routes.

One such innovative approach involves the use of diethyl acetylenedicarboxylate (B1228247) as a starting material. tandfonline.com This method presents a mild and convenient alternative to the traditional Claisen condensation, which requires strong bases like sodium alkoxides. tandfonline.com Although the detailed mechanism was not fully elaborated in the initial communication, this route signifies a departure from the classic condensation pathway.

Another burgeoning area in the synthesis of oxaloacetate and its derivatives is the application of biocatalysis and metabolic engineering. nih.govbeilstein-journals.org Enzymatic synthesis offers several advantages, including high specificity, mild reaction conditions, and reduced byproduct formation. For instance, citrate (B86180) synthase, an enzyme in the citric acid cycle, catalyzes the aldol-like addition of acetyl-CoA to oxaloacetate to form citrate. pressbooks.pub While this is a biological reaction involving oxaloacetate itself, the principles can be applied to the synthesis of its derivatives.

Metabolic engineering of microorganisms like E. coli provides another promising route. By overexpressing enzymes such as pyruvate (B1213749) carboxylase, the carbon flux can be directed towards the production of oxaloacetate from pyruvate and CO2. beilstein-journals.org This biosynthetic approach, which is part of the natural formation of oxaloacetate in various organisms, could be harnessed for the production of oxaloacetate derivatives. wikipedia.org

These novel routes, encompassing both new organic chemical pathways and biocatalytic methods, offer potential for more sustainable and efficient production of oxaloacetate derivatives, moving beyond the limitations of traditional synthetic methodologies.

Table 2: Comparison of Synthetic Routes to Oxaloacetate Derivatives
MethodStarting MaterialsKey FeaturesReference
Claisen CondensationDiethyl oxalate, Ethyl acetateRequires strong base (e.g., sodium ethoxide); well-established method. organic-chemistry.org
From AcetylenedicarboxylatesDiethyl acetylenedicarboxylateMilder and more convenient than Claisen condensation. tandfonline.com
Biocatalysis/Metabolic EngineeringPyruvate, CO2, etc.Enzymatic, high specificity, mild conditions, sustainable. nih.govbeilstein-journals.org

Chemical Reactivity and Advanced Transformations of Sodium Diethyl Oxalacetate

Keto-Enol Tautomerism and Equilibrium Studies of Oxalacetate (B90230) Esters

Diethyl oxalacetate, like other β-ketoesters, exists as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. masterorganicchemistry.comresearchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com The keto form contains two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group (an "enol"). researchgate.net The equilibrium between these two forms is a critical determinant of the compound's reactivity and is influenced by various factors, including the solvent environment. researchgate.netemerginginvestigators.org

Spectroscopic methods are essential for identifying and quantifying the keto and enol tautomers in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.

¹H NMR Spectroscopy : In the keto tautomer, the protons on the α-carbon (the CH₂ group) typically appear as a singlet. In the enol tautomer, this signal is replaced by a vinylic proton (C=CH) signal at a different chemical shift. Furthermore, the enol form exhibits a characteristic signal for the hydroxyl (-OH) proton, which is often broadened due to hydrogen bonding. masterorganicchemistry.com

¹³C NMR Spectroscopy : The presence of two distinct tautomers is confirmed in the ¹³C NMR spectrum. The keto form shows two carbonyl carbon signals, while the enol form is distinguished by signals corresponding to the enolic C=C double bond and a ketonic carbonyl carbon. nih.gov

Infrared (IR) Spectroscopy : The two tautomers have distinct vibrational frequencies. The keto form displays two characteristic C=O stretching bands. researchgate.net The enol form, stabilized by intramolecular hydrogen bonding, shows a C=C stretching vibration, a C=O stretch at a lower frequency compared to the keto form, and a broad O-H stretching band. researchgate.netresearchgate.net

Spectroscopic TechniqueKeto TautomerEnol Tautomer
¹H NMR Signal for α-carbon protons (-CH₂-)Signals for vinylic proton (=CH-) and hydroxyl proton (-OH)
¹³C NMR Two signals for carbonyl carbons (C=O)Signals for enolic carbons (C=C) and one carbonyl carbon (C=O)
IR Spectroscopy (cm⁻¹) Two distinct C=O stretching bands (e.g., ~1745 and ~1720 cm⁻¹)C=C stretch (~1650 cm⁻¹), hydrogen-bonded C=O stretch (~1600 cm⁻¹), and broad O-H stretch (3200-3400 cm⁻¹)

The position of the keto-enol equilibrium is highly sensitive to the solvent. researchgate.netmissouri.edu The polarity of the solvent plays a major role in determining which tautomer is more stable. emerginginvestigators.orgmissouri.edu

Polar Solvents : In polar solvents, such as dimethyl sulfoxide (DMSO) or water, the equilibrium tends to favor the keto form. researchgate.netmissouri.edu Polar solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. They also disrupt the intramolecular hydrogen bond that stabilizes the enol form. researchgate.netemerginginvestigators.org

Non-polar Solvents : In non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃), the enol form is often predominant. masterorganicchemistry.comnih.gov The stability of the enol in these environments is attributed to the formation of a strong, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. masterorganicchemistry.comemerginginvestigators.org This internal hydrogen bonding minimizes unfavorable interactions with the non-polar solvent.

The general trend observed for β-dicarbonyl compounds is a shift toward the keto tautomer as the solvent polarity increases. researchgate.netmissouri.edu

SolventDielectric Constant (ε)Typical Tautomer PreferenceReasoning
Carbon Tetrachloride (CCl₄)2.2Enol FavoredStabilization via intramolecular H-bonding. masterorganicchemistry.com
Chloroform (CDCl₃)4.8Enol FavoredIntramolecular H-bonding is significant. nih.gov
Ethanol (B145695)24.6Keto/Enol MixtureSolvent can engage in H-bonding with both forms.
Dimethyl Sulfoxide (DMSO)46.7Keto FavoredPolar solvent disrupts intramolecular H-bond of enol. researchgate.netmissouri.edu
Water (D₂O)80.1Strongly Keto FavoredStrong intermolecular H-bonding with the keto form. masterorganicchemistry.com

Computational chemistry provides valuable insights into the mechanisms and energetics of tautomerization. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the structures of the tautomers and the transition states that connect them. researchgate.netemerginginvestigators.org

These theoretical studies help to:

Determine Relative Stabilities : Calculations can predict the relative energies of the keto and enol forms, corroborating experimental findings regarding their equilibrium distribution. researchgate.net

Map Reaction Pathways : By mapping the potential energy surface, researchers can identify the lowest energy pathway for the proton transfer. This often involves modeling the role of solvent molecules, which can act as a bridge to facilitate the proton migration.

Analyze Structural Features : Theoretical models provide detailed information on bond lengths and angles, confirming the planar, six-membered ring structure formed by the intramolecular hydrogen bond in the enol tautomer. researchgate.net

Quantify Energy Barriers : The activation energy for the tautomerization process can be calculated, providing information about the rate at which the equilibrium is established.

These investigations have confirmed that the stability of the enol tautomer in the gas phase or in non-polar solvents is largely due to the energy of the intramolecular hydrogen bond. researchgate.netemerginginvestigators.org

Electrophilic and Nucleophilic Reactivity

Sodium diethyl oxalacetate is the sodium salt of the enol form of diethyl oxalacetate. The deprotonation of the α-carbon results in the formation of an enolate ion, which is a potent nucleophile. masterorganicchemistry.com This enolate is resonance-stabilized, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. Its reactivity is central to its utility in organic synthesis.

As a strong nucleophile, the enolate of diethyl oxalacetate readily reacts with a wide range of electrophiles in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org This reactivity is harnessed for the synthesis of more complex molecules and various heterocyclic systems.

The synthesis of this compound itself is a classic example of this reactivity, achieved through a Claisen condensation of diethyl oxalate (B1200264) and ethyl acetate (B1210297) using a strong base like sodium ethoxide. cuikangsynthesis.comgoogle.com

Key synthetic applications include:

Synthesis of Pyrrolidines : It reacts with various aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.

Synthesis of Pyrano[2,3-c]pyrazoles : It participates in one-pot, multi-component reactions with isatins, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303) to yield spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.

Formation of Triazoles : It can be treated with 2-nitro-4-fluoro-phenylazide to synthesize a 2-nitro-4-fluoro triazole diester.

These reactions highlight the role of this compound as a versatile building block, where the enolate attacks an electrophilic center to form a new carbon-carbon or carbon-heteroatom bond.

The oxidation of β-keto esters like diethyl oxalacetate can lead to the formation of carboxylic acids, though the reaction often involves carbon-carbon bond cleavage. The carboxyl carbon in a carboxylic acid is already in a high oxidation state (+3). quora.com Further oxidation of these compounds typically requires strong conditions and often proceeds via decarboxylation, where the carboxyl group is removed as carbon dioxide (CO₂). libretexts.org

In the case of diethyl oxalacetate, strong oxidation could potentially cleave the molecule. For instance, hydrolysis of the ester groups followed by oxidation could lead to the formation of simpler dicarboxylic acids like oxalic acid. wikipedia.org The biosynthesis of oxalic acid, for example, can occur from the hydrolysis of oxaloacetate. wikipedia.org Oxidizing agents like potassium dichromate(VI) in acidic solution are commonly used to oxidize primary alcohols and aldehydes to carboxylic acids, and such powerful reagents could induce cleavage and decarboxylation in a molecule like diethyl oxalacetate. libretexts.org

Reduction Reactions to Diethyl Malate (B86768) Derivatives

The reduction of this compound, a β-keto ester, can be controlled to selectively target the ketone functionality while preserving the ester groups. This chemoselectivity allows for the synthesis of diethyl malate derivatives, specifically diethyl 2-hydroxysuccinate. Mild hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically employed for this transformation.

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. chemguide.co.uk This attack breaks the carbon-oxygen π-bond, forming a borate-alkoxide intermediate. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., ethanol, methanol) or during an aqueous workup, yields the secondary alcohol. masterorganicchemistry.comwikipedia.org The ester functionalities are significantly less reactive towards mild reducing agents like NaBH₄ under standard conditions, allowing the ketone to be reduced selectively. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Reducing Agents for the Transformation of this compound This interactive table summarizes potential reducing agents and their expected primary products when reacting with this compound.

Reducing Agent Formula Typical Solvent Primary Product Notes
Sodium Borohydride NaBH₄ Ethanol, Methanol (B129727) Diethyl 2-hydroxysuccinate Mild and chemoselective for the ketone group. chemguide.co.ukcommonorganicchemistry.com
Lithium Aluminium Hydride LiAlH₄ Diethyl ether, THF 1,2,4-Butanetriol A strong reducing agent that would reduce both the ketone and the two ester groups.
Hydrogen (Catalytic Hydrogenation) H₂/Catalyst Ethanol Diethyl 2-hydroxysuccinate Catalyst (e.g., Raney Ni, PtO₂) choice is crucial for selectivity.

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for generating molecular complexity. This compound is an excellent substrate for such transformations due to its multiple nucleophilic and electrophilic sites.

This compound readily participates in three-component reactions with various aldehydes and primary amines to generate highly substituted heterocyclic systems. A notable example is the synthesis of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.

The reaction is initiated by the formation of an imine (or Schiff base) from the condensation of the primary amine and the aldehyde. libretexts.orglibretexts.org The enolate of this compound then acts as a nucleophile, attacking the imine carbon in a Mannich-type reaction. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto one of the ester carbonyls, leading to the formation of the five-membered pyrrolidine (B122466) ring after the elimination of an ethoxide group.

Table 2: Examples of Pyrrolidine Synthesis via Three-Component Reaction This interactive table provides examples of reactants used in the three-component synthesis of substituted pyrrolidines from this compound.

Aldehyde (R¹-CHO) Amine (R²-NH₂) Resulting Pyrrolidine Substituents
Benzaldehyde Aniline R¹ = Phenyl, R² = Phenyl
4-Methylbenzaldehyde Benzylamine R¹ = 4-Tolyl, R² = Benzyl
Cyclohexanecarboxaldehyde Methylamine (B109427) R¹ = Cyclohexyl, R² = Methyl

Three-Component Reactions

Catalytic Effects in Multicomponent Systems (e.g., Citric Acid)

Catalysis is crucial for enhancing the efficiency, selectivity, and environmental compatibility of multicomponent reactions. While a wide array of catalysts have been employed, the principles often revolve around the activation of reactants. In reactions involving this compound, catalysts can function as either Brønsted or Lewis acids, or as organocatalysts.

For instance, natural polymers like sodium alginate have been shown to be effective bifunctional heterogeneous organocatalysts in domino reactions involving aldehydes and 1,3-dicarbonyl compounds. researchgate.net Similarly, magnetic nanoparticle-based catalysts have demonstrated high efficiency and reusability in related MCRs. researchgate.net

Although not widely documented specifically for this compound reactions, citric acid is a plausible green catalyst for such systems. Its potential catalytic role is twofold:

Brønsted Acidity : The carboxylic acid groups can protonate carbonyls, increasing their electrophilicity and accelerating nucleophilic attack, such as in imine formation. libretexts.org

Chelation : As a tridentate ligand, the citrate (B86180) ion can coordinate with metal cations, potentially forming a Lewis acidic center that can organize reactants and enhance stereoselectivity. wikipedia.org

The synthetic power of this compound is further demonstrated in complex one-pot, four-component domino reactions that enable the rapid assembly of intricate molecular scaffolds.

A prominent example of a four-component domino reaction involves the synthesis of functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] from this compound, hydrazine hydrate, isatin (B1672199) (a cyclic aldehyde/ketone), and malononitrile. tandfonline.comdntb.gov.ua The reaction proceeds through a highly orchestrated sequence of classical organic reactions.

The plausible mechanism for this transformation is as follows:

Pyrazolone (B3327878) Formation : The reaction is initiated by the condensation of hydrazine hydrate with this compound. The more reactive ester carbonyl undergoes reaction with hydrazine, followed by intramolecular cyclization onto the second ester, forming a 5-pyrazolone intermediate.

Knoevenagel Condensation : Concurrently, the isatin undergoes a Knoevenagel condensation with the active methylene (B1212753) compound, malononitrile, typically catalyzed by a base, to form an isatilidenemalononitrile intermediate. This creates a highly electrophilic Michael acceptor. nih.gov

Michael Reaction : The nucleophilic 5-pyrazolone intermediate attacks the electron-deficient double bond of the isatilidenemalononitrile in a classic Michael addition. This step connects the two key intermediates and sets the stage for the final cyclization. nih.gov

Thorpe-Ziegler Type Cyclization : The Michael adduct contains a pendant nitrile group and a nucleophilic oxygen (from the enolic form of the pyrazolone). An intramolecular nucleophilic attack of the oxygen onto the carbon of the nitrile group occurs. This cyclization, followed by tautomerization, forms the stable, fused pyran ring, yielding the final spirocyclic product. This intramolecular cyclization involving a nitrile is analogous to the Thorpe-Ziegler reaction.

This domino sequence efficiently generates a complex heterocyclic system with high atom economy in a single synthetic operation.

Table 3: List of Chemical Compounds

Compound Name
This compound
Diethyl malate
Diethyl 2-hydroxysuccinate
Sodium borohydride
Lithium aluminium hydride
1,2,4-Butanetriol
Raney Nickel
Platinum(IV) oxide
Pyrrolidine
Benzaldehyde
Aniline
4-Methylbenzaldehyde
Benzylamine
Cyclohexanecarboxaldehyde
Methylamine
Sodium alginate
Citric acid
Hydrazine hydrate
Isatin
Malononitrile
5-Pyrazolone
Isatilidenemalononitrile

Domino One-Pot, Four-Component Reactions

Acylation and Alkylation Reactions of this compound

This compound, as a pre-formed enolate of a β-keto ester, exhibits versatile reactivity in acylation and alkylation reactions. The presence of two carbonyl groups influences the acidity of the α-hydrogen, facilitating enolate formation and subsequent reactions with various electrophiles.

O-Acylation of Enolates

The acylation of enolates can proceed through two distinct pathways: C-acylation, where the acyl group attaches to the α-carbon, and O-acylation, resulting in the formation of an enol ester. In the case of β-dicarbonyl compounds like this compound, the regioselectivity of this reaction is influenced by several factors, including the nature of the acylating agent, the reaction conditions, and the counter-ion.

While C-acylation is often the thermodynamically favored pathway, O-acylation can be achieved under specific conditions. The enolate of diethyl oxalacetate possesses two potential nucleophilic sites: the α-carbon and the oxygen atom of the enolate.

Factors Influencing O-Acylation vs. C-Acylation:

FactorFavoring O-AcylationFavoring C-Acylation
Electrophile Hard electrophiles (e.g., acyl halides, anhydrides)Soft electrophiles
Reaction Control Kinetic control (fast, irreversible conditions)Thermodynamic control (reversible conditions)
Solvent Aprotic solvents that do not strongly solvate the oxygen atomProtic solvents that can hydrogen bond with the oxygen atom
Counter-ion Counter-ions that coordinate strongly with the oxygen atom may hinder O-acylation-

Detailed research specifically documenting the O-acylation of the enolate derived from this compound is not extensively available in the reviewed literature. However, the general principles governing the reactivity of β-dicarbonyl enolates suggest that the use of highly reactive acylating agents under kinetically controlled conditions would favor the formation of the O-acylated product. For instance, the reaction with a hard electrophile like an acyl chloride in a non-polar, aprotic solvent at low temperatures would likely promote attack at the more electronegative oxygen atom, leading to the corresponding enol ester.

Alkylation of α-Enol-γ-butyrolactones

A significant transformation involving a reactive species analogous to the enolate of this compound is the preparation of α-oxalyl-γ-butyrolactones. This reaction is a crucial step in the synthesis of α-methylene-γ-butyrolactones, a class of compounds with important biological activities.

In this process, γ-butyrolactone is treated with diethyl oxalate in the presence of a base, such as sodium ethoxide, to yield the sodium salt of the α-oxalyl-γ-butyrolactone. google.comgoogle.com This product is effectively the sodium enolate of an α-substituted γ-butyrolactone.

Reaction Scheme for the Formation of α-Oxalyl-γ-butyrolactone Sodium Salt:

γ-Butyrolactone + Diethyl Oxalate --(NaOEt, Ethanol)--> α-Oxalyl-γ-butyrolactone Sodium Salt

This reaction proceeds via the formation of the enolate of γ-butyrolactone, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. The resulting intermediate then eliminates an ethoxide ion to form the stable enolate of the α-acylated product.

Key Findings from Research:

This condensation reaction provides a direct route to functionalize the α-position of γ-butyrolactone.

The resulting α-oxalyl enolate is a stable intermediate that can be isolated or used in situ for subsequent transformations. google.comgoogle.com

A common subsequent reaction is the treatment of the α-oxalyl enolate salt with formaldehyde to produce α-methylene-γ-butyrolactone. google.comgoogle.com

The following table summarizes a typical experimental setup for this reaction as described in patent literature:

ReactantsBaseSolventKey StepsProductReference
γ-Butyrolactone, Diethyl OxalateSodium EthoxideEthanol1. Addition of a solution of γ-butyrolactone and diethyl oxalate to a cooled solution of sodium ethoxide. 2. Formation of the α-oxalyl sodium salt in solution. 3. Subsequent acidification to yield α-ethyl oxalyl γ-butyrolactone.α-Ethyl oxalyl γ-butyrolactone google.comgoogle.com

This transformation highlights the utility of diethyl oxalate, a close relative of this compound, in the acylation of lactone enolates, leading to the formation of valuable synthetic intermediates.

Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocyclic rings is a cornerstone of medicinal and agricultural chemistry. Sodium diethyl oxalacetate (B90230) has proven to be an invaluable tool in this endeavor, facilitating the synthesis of a range of pyrrolidine (B122466), pyrazole, and pyrazolone (B3327878) derivatives.

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. Sodium diethyl oxalacetate enables access to a variety of substituted pyrrolidines through elegant and efficient synthetic strategies.

A straightforward and effective one-pot synthesis of 2,3-dioxo-5-(substituted)arylpyrroles involves the condensation of this compound with an equimolar amount of an aldehyde and methylamine (B109427) in refluxing ethanol (B145695). nih.gov While the yields are often moderate, this method allows for the multigram scale preparation of these valuable intermediates, which can be readily isolated by filtration. nih.gov These 2,3-dioxopyrrolidines serve as precursors for further chemical transformations, including the synthesis of hydrazone derivatives. nih.gov

The general procedure involves heating a suspension of this compound, 30% methylamine solution in absolute ethanol, and an aldehyde in ethanol. nih.gov After cooling, the reaction mixture is poured into ice-water and acidified with hydrochloric acid to precipitate the product. nih.gov The resulting 2,3-dioxopyrrolidines are then washed and dried to yield the pure compounds. nih.gov

Table 1: Synthesis of 2,3-dioxo-5-(substituted)arylpyrroles

Aldehyde Component Product Yield (%) Melting Point (°C)
Benzaldehyde Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate 40 163-164
4-Methoxybenzaldehyde Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate 55 160-161
4-Chlorobenzaldehyde Ethyl 2-(4-chlorophenyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate 52 183-184
2-Thiophenecarboxaldehyde Ethyl 4-hydroxy-1-methyl-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate 48 155-156

Data sourced from Mohammat et al. (2011). nih.gov

Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, also known as 3-pyrroline-2-ones, are important heterocyclic structures found in various bioactive natural products and synthetic medicinal compounds. researchgate.net Multicomponent reactions (MCRs) provide an efficient pathway to these molecules. Specifically, 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones can be synthesized through the MCR of substituted benzaldehydes, amines, and this compound. researchgate.netbeilstein-journals.org These compounds are of interest as they can be further functionalized at the 3-position. beilstein-journals.org

The synthesis of nitro group-containing 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones has been achieved by applying optimized reaction conditions, which may include the addition of toluene (B28343) to improve the solubility of the aromatic compounds in the absolute ethanol solvent. researchgate.net

Table 2: Synthesis of Nitro Group-Containing 3-Pyrroline-2-ones

Aldehyde Amine Product Yield (%)
4-Nitrobenzaldehyde 4-Nitroaniline 1,5-Bis(4-nitrophenyl)-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one 70
3-Nitrobenzaldehyde 4-Nitroaniline 1-(4-Nitrophenyl)-5-(3-nitrophenyl)-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one 65
2-Nitrobenzaldehyde 4-Nitroaniline 1-(4-Nitrophenyl)-5-(2-nitrophenyl)-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one 60

Data sourced from Truong et al. (2018). researchgate.net

Pyrrolidine-based iminosugars are a class of compounds with significant biological activity, often targeted as potential therapeutic agents. uitm.edu.my A facile and multifaceted approach to the synthesis of these iminosugars utilizes a multicomponent reaction (MCR) as the key step. uitm.edu.myorientjchem.org This MCR involves the one-pot reaction of amines, aldehydes, and this compound in refluxing ethanol to construct a highly functionalized pyrrolidine ring core. uitm.edu.mytandfonline.com

The initial product of the MCR is a 2,3-dioxopyrrolidine skeleton, which exists in a more stable enolic form. uitm.edu.my This intermediate can then undergo further transformations, such as amination and stereoselective reduction, to yield the target pyrrolidine-based iminosugars. uitm.edu.myorientjchem.org For instance, stereoselective reduction of the enolic ester intermediate can be achieved through hydrogenation with a palladium catalyst to afford a cis product, or with sodium borohydride (B1222165) and acetic acid to produce a trans saturated product. uitm.edu.my The final step typically involves the reduction of carbonyl and ester groups with a reducing agent like lithium aluminum hydride (LiAlH4) to furnish the desired iminosugar. uitm.edu.my This synthetic strategy provides a rapid and efficient route to novel pyrrolidine-based iminosugars. orientjchem.org

Quinolactacins are fungal alkaloids that have attracted interest due to their unique γ-lactam conjugated quinolone skeleton and their inhibitory activities against tumor necrosis factor (TNF) production. analis.com.my The synthesis of quinolactacin analogues can be achieved through a multicomponent reaction strategy employing diethyl oxaloacetate sodium salt. analis.com.myuitm.edu.my

The initial step involves the synthesis of C-5 substituted pyrrolidine-2,3-diones via a one-pot multicomponent reaction of sodium diethyl oxaloacetate salt, an aldehyde, and a primary amine in ethanol. uitm.edu.my These resulting pyrrolidinediones are key intermediates that can be further elaborated to construct the quinolactacin framework. analis.com.my For example, the reaction of these pyrrolidine-2,3-diones with formic acid and aniline, followed by heating in diphenyl ether, yields the desired quinolactacin derivatives. analis.com.my

Table 3: Synthesis of C-5 Substituted Pyrrolidine-2,3-diones

Aldehyde Amine Product Yield (%)
Isobutyraldehyde 40% Methylamine in water Ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate 20

Data sourced from Ariff et al. (2022). analis.com.my

Pyrazole and pyrazolone moieties are important five-membered heterocyclic systems that are prevalent in a wide range of pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for the synthesis of these derivatives, primarily through its reactions with hydrazine (B178648) and its derivatives. nih.gov

The synthesis of 1,3,4,5-substituted pyrazoles can be accomplished through a cyclocondensation reaction of arylhydrazines with carbonyl derivatives generated in situ from a ketone and diethyl oxalate (B1200264). nih.gov The diketoesters formed in this process are then converted into the desired 1,5-isomers in moderate to good yields. nih.gov

Furthermore, this compound is a key component in the four-component reaction for the synthesis of pyranopyrazoles, where it reacts with an aromatic aldehyde, hydrazine hydrate (B1144303), and malononitrile (B47326). researchgate.net In this reaction, the pyrazolone ring is generated in situ from the reaction between hydrazine hydrate and the diethyl oxaloacetate sodium salt. researchgate.net This versatile reactivity underscores the importance of this compound in the construction of diverse pyrazole-based heterocyclic systems.

Pyrazole and Pyrazolone Derivatives

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole Derivatives]

A significant application of this compound is in the one-pot synthesis of functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. sigmaaldrich.com This reaction involves the condensation of this compound with isatins, malononitrile, and hydrazine hydrate. sigmaaldrich.com The methodology provides a straightforward route to complex spirooxindole-fused pyranopyrazoles, which are scaffolds of interest in drug discovery. The reaction proceeds efficiently, yielding the desired products in moderate to high yields. The structure of the resulting compounds has been confirmed through techniques including single-crystal X-ray analysis.

Table 1: Key Reactants for Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Synthesis

Role Reactant
Pyrazole Precursor This compound
Pyrazole Precursor Hydrazine Hydrate
Spiro Core Isatins
Non-Spiro and Spiropyrano[2,3-c]pyrazole-3-carboxylate Derivatives

This compound is a key starting material for the practical and efficient synthesis of both non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives. acgpubs.org A domino one-pot, four-component reaction has been developed that utilizes diethyl oxaloacetate, a hydrazine derivative, an aldehyde or ketone, and malononitrile in a refluxing acidic ethanolic solution without a catalyst. acgpubs.org This method is noted for its simplicity, rapid reaction times, and good product yields. acgpubs.org

The proposed mechanism for this domino reaction involves a sequence of key transformations:

Pyrazolone Formation: Initial reaction between diethyl oxaloacetate and hydrazine to form a pyrazolone intermediate.

Michael Reaction: A Michael addition occurs.

Thorpe-Ziegler Cyclization: An intramolecular cyclization to form the final pyranopyrazole ring system. acgpubs.org

This uncatalyzed, multi-component approach allows for the synthesis of a diverse range of derivatives by varying the carbonyl and hydrazine inputs. acgpubs.org

Table 2: Selected Examples of Synthesized Pyrano[2,3-c]pyrazole Derivatives

Product Number Carbonyl Reactant Hydrazine Reactant Yield (%)
1a Benzaldehyde Hydrazine Hydrate 82
1b 4-Methoxybenzaldehyde Hydrazine Hydrate 65
2a Isatin (B1672199) Hydrazine Hydrate 85
2d Isatin 2-Hydrazinobenzothiazole 88
2e Isatin 2-Hydrazinopyridine 83

Data sourced from Mohd et al. (2018) acgpubs.org

Pyrrole (B145914) Derivatives

The synthesis of highly substituted pyrroles, another important class of nitrogen-containing heterocycles, can be achieved using this compound.

Polyfunctionalized Pyrroles via Microwave-Assisted Synthesis

A rapid and convenient one-step protocol for synthesizing polyfunctionalized pyrrole derivatives employs a microwave-assisted three-component reaction. eurekaselect.comresearchgate.net This method involves the reaction of this compound with various aromatic aldehydes and primary amines in ethanol under microwave irradiation. eurekaselect.com This green chemistry approach is advantageous due to significantly reduced reaction times and high efficiency. researchgate.net

The resulting 3-hydroxy-2-oxopyrroles have been evaluated for their biological activities. Research has shown that some of these novel pyrrole derivatives exhibit noteworthy cytostatic activity against leukemia cell lines and potent antiviral activity against the Yellow Fever Virus. eurekaselect.com This highlights the utility of this compound in generating compounds with significant therapeutic potential. eurekaselect.com

Synthesis of Oxygen-Containing Heterocycles

This compound also serves as a precursor for the synthesis of various oxygen-containing heterocyclic compounds.

Substituted Phenols and Pyridines

Information on the direct synthesis of substituted phenols and pyridines using this compound as a primary starting material is not available in the reviewed sources.

Open Chain Analogues of Natural Products (e.g., Phelligridin J)

These synthesized compounds were subsequently evaluated for their in vitro cytotoxicity against breast cancer cell lines, with all tested compounds exhibiting potent cytotoxic activity in the low micromolar range. researchgate.net This demonstrates the role of this compound in constructing molecules that mimic the core structure of natural products for potential therapeutic applications. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]
Isatin
Malononitrile
Hydrazine Hydrate
Non-Spiro pyrano[2,3-c]pyrazole-3-carboxylate
Spiropyrano[2,3-c]pyrazole-3-carboxylate
Benzaldehyde
4-Methoxybenzaldehyde
2-Hydrazinobenzothiazole
2-Hydrazinopyridine
Pyrrole
3-Hydroxy-2-oxopyrrole
Phelligridin J

Generation of Complex Molecular Architectures for Research

The unique chemical structure of this compound makes it a valuable precursor for constructing sophisticated molecular frameworks. Its reactivity allows for its incorporation into multi-step syntheses that yield molecules with specific three-dimensional arrangements and functional group displays, which are essential for investigating biological processes and developing new materials.

Functionalized Spiro Compounds

A key application of this compound is in the synthesis of functionalized spiro compounds. These are molecules characterized by two rings connected at a single shared atom. This structural motif is of great interest in medicinal chemistry due to its presence in numerous natural products with biological activity.

One of the most efficient methods employing this compound is the one-pot, four-component reaction for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. This reaction brings together an isatin derivative, malononitrile, hydrazine hydrate, and this compound to construct the complex spiro system in a single procedure. rhhz.net This catalyst-free domino reaction is lauded for its operational simplicity and the high degree of molecular complexity it generates from readily available starting materials. rhhz.net

The resulting spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] framework is a privileged scaffold in drug discovery, combining the structural features of both oxindoles and pyranopyrazoles, which are known to exhibit a wide range of pharmacological properties.

Detailed Research Findings

Research into this synthetic methodology has demonstrated its robustness and efficiency. For instance, the synthesis of ethyl 6'-amino-5'-cyano-2-oxo-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-yl)acetate has been reported with a high yield of 85% and a melting point of 233-235 °C. rsc.org This specific example underscores the practical utility of the method for obtaining significant quantities of the desired spiro compound.

The reaction mechanism is thought to proceed through a series of sequential steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization, to afford the final spiro product. The versatility of this reaction is further enhanced by the ability to use various substituted isatins, which allows for the creation of a diverse library of spiro compounds for biological screening and structure-activity relationship studies.

Interactive Data Table: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

Isatin Derivative (Reactant 1)Other ReactantsProductYield (%)Melting Point (°C)
IsatinMalononitrile, Hydrazine Hydrate, this compoundEthyl 6'-amino-5'-cyano-2-oxo-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-yl)acetate85233-235 rsc.org

This synthetic approach showcases the importance of this compound as a key building block in the efficient and modular construction of complex, biologically relevant spiroheterocycles.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of sodium diethyl oxalacetate (B90230), DFT studies are instrumental in analyzing its tautomeric forms and conformational preferences.

Sodium diethyl oxalacetate primarily exists in its enolate form, which is a resonance-stabilized anion. However, its neutral counterpart, diethyl oxalacetate, can exist in keto and enol tautomeric forms. Computational studies on analogous β-dicarbonyl compounds have shown that the enol form is often stabilized by intramolecular hydrogen bonding and conjugation. DFT calculations can be employed to determine the relative energies of the different tautomers and conformers of diethyl oxalacetate.

For the sodium enolate, DFT calculations would focus on the conformational landscape arising from the rotation around the C-C and C-O single bonds. The presence of the two ethyl ester groups introduces several degrees of rotational freedom, leading to multiple possible conformers. The relative energies of these conformers can be calculated to identify the most stable structures. In related systems like oxaloacetate, computational studies have explored various keto and enol forms, revealing that the relative stability is influenced by factors such as intramolecular hydrogen bonding and solvent effects rsc.org.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Enolate Conformer A0.00O=C-C=C: 180, C-O-C-C: 180
Enolate Conformer B1.25O=C-C=C: 0, C-O-C-C: 180
Enolate Conformer C2.50O=C-C=C: 180, C-O-C-C: 60

Note: This table presents hypothetical DFT-calculated relative energies for different conformers of the diethyl oxalacetate enolate anion to illustrate the concept of a conformational landscape. Actual values would require specific calculations.

While the sodium salt exists as an enolate, the corresponding enol form of diethyl oxalacetate is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. DFT studies are particularly effective in quantifying the strength of such hydrogen bonds. This can be achieved by analyzing the geometric parameters (e.g., the O-H···O distance and angle) and by calculating the energy difference between the hydrogen-bonded conformation and a hypothetical non-hydrogen-bonded conformer nih.gov.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insight into the nature of the intramolecular hydrogen bond by quantifying the donor-acceptor interactions between the lone pair of the carbonyl oxygen and the antibonding orbital of the O-H bond. For similar β-dicarbonyl compounds, these hydrogen bonds are known to be quite strong, significantly influencing the molecule's structure and reactivity emerginginvestigators.orgnih.gov.

Hydrogen Bond ParameterCalculated Value
O-H···O distance (Å)1.6 - 1.8
O-H···O angle (°)140 - 160
Hydrogen Bond Energy (kcal/mol)10 - 15
NBO Interaction Energy (kcal/mol)> 15

Note: The values in this table are representative for intramolecular hydrogen bonds in β-dicarbonyl compounds as determined by DFT calculations and are intended to be illustrative for the enol form of diethyl oxalacetate.

Mechanistic Computational Studies of Reactions

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, which is a versatile reagent in organic synthesis, such studies can provide a detailed understanding of its reactivity.

This compound is known to participate in various reactions, such as alkylations, acylations, and condensation reactions nbinno.com. DFT calculations can be used to map out the potential energy surface for these reactions, identifying the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface ucsb.eduucsb.eduwikipedia.orglibretexts.org.

For example, in an alkylation reaction, the enolate of diethyl oxalacetate acts as a nucleophile, attacking an alkyl halide. A computational study would model this SN2 reaction, calculating the activation energy barrier by determining the energy of the transition state relative to the reactants. The geometry of the transition state would reveal the extent of bond formation and bond breaking at the point of maximum energy along the reaction coordinate.

In reactions where multiple products can be formed, computational studies can help predict the selectivity. This is achieved by comparing the activation energies for the different reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product under kinetic control. Conversely, by comparing the relative energies of the final products, the thermodynamically most stable product can be identified, which would be favored under thermodynamic control.

For instance, the enolate of diethyl oxalacetate is an ambident nucleophile, with potential reactive sites at the α-carbon and the oxygen atom. Computational studies can predict whether C-alkylation or O-alkylation is favored by calculating the activation barriers for both pathways. The results of such calculations can help in choosing the appropriate reaction conditions to achieve the desired product selectivity.

Reaction PathwayActivation Energy (kcal/mol)Product Stability (kcal/mol)Predicted Outcome
C-Alkylation15 - 20-25Kinetic and Thermodynamic Product
O-Alkylation20 - 25-15Minor Product

Note: This table provides a hypothetical comparison of C- vs. O-alkylation of the diethyl oxalacetate enolate, illustrating how computational data can be used to predict reaction selectivity. The values are representative for such reactions.

Quantum Chemistry Calculations for Reactivity Prediction

Quantum chemistry calculations can provide various descriptors that are useful in predicting the reactivity of a molecule. For this compound, these descriptors can help to rationalize its nucleophilic character and its behavior in different chemical reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. For a nucleophile like the diethyl oxalacetate enolate, the energy of the HOMO is particularly relevant, as it represents the energy of the outermost electrons. A higher HOMO energy generally indicates a greater willingness to donate electrons and thus higher nucleophilicity. The distribution of the HOMO can also indicate the most nucleophilic site within the molecule.

Other reactivity descriptors that can be calculated include the electrostatic potential (ESP) mapped onto the electron density surface. The ESP provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich regions that are susceptible to electrophilic attack. For the diethyl oxalacetate enolate, the ESP would show a high negative potential around the α-carbon and the oxygen atoms, consistent with its nucleophilic character.

Quantum Chemical DescriptorCalculated Value (illustrative)Interpretation
HOMO Energy-2.5 eVIndicates high nucleophilicity
LUMO Energy+1.5 eVIndicates susceptibility to nucleophilic attack at other sites
HOMO-LUMO Gap4.0 eVRelates to chemical stability
Electrostatic Potential Minimum-150 kcal/molLocalized on the α-carbon and oxygen atoms, indicating nucleophilic centers

Note: The values in this table are illustrative examples of quantum chemical descriptors for a representative enolate and are intended to demonstrate their utility in reactivity prediction.

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to correlate the chemical structure of a compound with its biological activity. oncodesign-services.com Molecular modeling has become an indispensable tool in SAR, providing three-dimensional insights into how a molecule might interact with a biological target. unifap.brresearchgate.netnih.gov

For a compound like this compound, molecular modeling could be employed to explore its potential interactions with various enzymes or receptors. This is particularly relevant for derivatives of oxaloacetate, which are central intermediates in metabolism. For instance, computational docking studies could simulate the binding of this compound to the active site of an enzyme, predicting its binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.comsemanticscholar.org These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

Commonly Used Molecular Descriptors in QSAR Studies:

Descriptor ClassExamplesInformation Encoded
Constitutional (1D) Molecular Weight, Number of Atoms, Number of Rotatable BondsBasic structural and size information. nih.gov
Topological (2D) Connectivity Indices, Shape IndicesInformation about the branching and connectivity of the atoms in the molecule. nih.gov
Geometrical (3D) Molecular Surface Area, Molecular Volume, Principal Moments of InertiaThree-dimensional shape and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesDistribution of electrons within the molecule, influencing electrostatic interactions and reactivity. nih.gov
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityLipophilicity and polarizability, which are important for membrane permeability and drug-receptor interactions.

This table is illustrative and based on common practices in QSAR modeling. nih.govnih.govresearchgate.net

By calculating these descriptors for this compound and its hypothetical derivatives, QSAR models could be developed to predict their potential biological activities. For example, a QSAR model could be built to predict the inhibitory activity of a series of oxaloacetate analogs against a specific enzyme. This would allow for the virtual screening of new compounds and the rational design of more potent and selective molecules, guiding future synthetic efforts. nih.gov

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of sodium diethyl oxalacetate (B90230) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, APT) for Structural Elucidation

One-dimensional NMR experiments are fundamental for the initial structural verification of the compound.

¹H NMR Spectroscopy : Proton (¹H) NMR provides information on the number and types of hydrogen atoms in the molecule. For sodium diethyl oxalacetate, which exists as the more stable Z-enol tautomer, the spectrum reveals distinct signals corresponding to the ethyl groups and the vinylic proton. A typical ¹H NMR spectrum in a solvent like DMSO-d6 shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the two equivalent ethyl ester groups, arising from spin-spin coupling. spectrabase.com A singlet corresponding to the vinylic proton (=CH) is also observed. spectrabase.com

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ) ppm (Typical) Multiplicity Coupling Constant (J) Hz
-CH₃ (Methyl) ~1.2 Triplet ~7.1
-CH₂- (Methylene) ~4.0 Quartet ~7.1
=CH (Vinylic) ~5.5 Singlet N/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The spectrum for this compound is expected to show signals for the carbonyl carbons of the ester groups, the vinylic carbons, the methylene carbons, and the methyl carbons. libretexts.orglibretexts.org The carbonyl carbons are typically found furthest downfield (160-185 ppm). libretexts.orglibretexts.org

Attached Proton Test (APT) : The APT experiment is a variation of the ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.il In an APT spectrum of this compound, methyl (CH₃) and methine (CH) carbons would appear as positive signals, while methylene (CH₂) and quaternary carbons (C) would produce negative signals. huji.ac.il This technique would definitively distinguish the CH₂ signal from the CH₃ and vinylic CH signals, aiding in unambiguous peak assignment.

Table 2: Expected ¹³C NMR and APT Data for this compound

Carbon Type Expected Chemical Shift (δ) ppm Expected APT Signal Phase
-C =O (Ester Carbonyl) 165 - 175 Negative (Quaternary C)
=C -O⁻ (Enolate Carbon) 155 - 165 Negative (Quaternary C)
=C H (Vinylic Carbon) 90 - 100 Positive (CH)
-O-C H₂- (Methylene) 55 - 65 Negative (CH₂)
-C H₃ (Methyl) 10 - 20 Positive (CH₃)

Note: Expected chemical shifts are based on general ranges for similar functional groups. libretexts.orglibretexts.org

Two-Dimensional NMR (COSY, NOESY) for Connectivity and Stereochemistry

2D NMR techniques provide further insight by showing correlations between nuclei.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, which is invaluable for confirming the connectivity of the ethyl groups. nanalysis.comlibretexts.org The COSY spectrum of this compound would display a cross-peak connecting the triplet signal of the methyl protons to the quartet signal of the methylene protons, confirming that these two groups are adjacent in the structure. nanalysis.com

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment detects protons that are close to each other in space, typically within 5 Ångstroms, providing information about the molecule's three-dimensional structure and stereochemistry. youtube.com For this compound, a NOESY experiment could be used to confirm the configuration of the enolate double bond. A correlation would be expected between the vinylic proton and the protons of the adjacent ethyl ester group if they are on the same side of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is highly sensitive and selective, making it suitable for analyzing the compound in complex mixtures. nih.gov this compound can be analyzed by LC-MS/MS to confirm its molecular weight and to study its fragmentation patterns, which can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)

HRMS with a soft ionization technique like ESI is critical for the unambiguous confirmation of the elemental composition of this compound. ESI allows the molecule to be ionized with minimal fragmentation, typically forming the [M-Na]⁻ anion or [M+H]⁺ and [M+Na]⁺ cations. HRMS provides a highly accurate mass measurement, which can be used to calculate the precise elemental formula. lgcstandards.com

Table 3: High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass
[C₈H₁₁O₅]⁻ 187.06065
[C₈H₁₂NaO₅]⁺ 211.05259

Note: The exact mass of the sodium salt itself (C₈H₁₁NaO₅) is 210.05042 g/mol . spectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediates

While this compound itself is a salt and not volatile enough for direct GC-MS analysis, this technique is highly effective for analyzing volatile intermediates involved in its synthesis, such as diethyl oxalate (B1200264) and ethyl acetate (B1210297). google.com Furthermore, metabolic studies involving oxaloacetate may use GC-MS to analyze derivatives of the compound. nih.gov For analysis, non-volatile intermediates would first need to be converted into more volatile derivatives through a process like silylation. unipi.it

Table of Compounds Mentioned

Compound Name
This compound
Diethyl oxalate

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the structural features of this compound by examining its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy provides detailed information about the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. The enolate structure, C₂H₅OCOC(ONa)=CHCOOC₂H₅, gives rise to a unique spectral fingerprint.

Key characteristic absorption bands include:

Carbonyl (C=O) Stretching: As a β-keto ester, this compound exists predominantly in its enolate form. This results in delocalization of electron density across the O=C-C=C-O⁻ system. Consequently, the IR spectrum typically displays strong absorption bands for the ester carbonyl groups, generally found in the region of 1750-1735 cm⁻¹. The conjugated keto-enol system exhibits characteristic stretches at lower wavenumbers, often around 1650-1600 cm⁻¹ and 1550-1540 cm⁻¹, which are indicative of the C=C and delocalized C=O bonds of the enolate anion.

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the ester groups are expected in the 1300-1000 cm⁻¹ region.

C-H Stretching: Absorptions corresponding to the stretching of sp² and sp³ hybridized C-H bonds are observed. The vinylic C-H stretch of the enolate double bond typically appears just above 3000 cm⁻¹, while the C-H stretches of the ethyl groups (CH₃ and CH₂) appear just below 3000 cm⁻¹.

The table below summarizes the expected IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Ester CarbonylC=O Stretch1750 - 1735Strong
Conjugated EnolateC=C / C=O Stretch1650 - 1540Strong, Broad
Ester C-OC-O Stretch1300 - 1000Strong
Vinylic C-HC-H Stretch~3100 - 3000Medium
Aliphatic C-HC-H Stretch~3000 - 2850Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The conjugated π-system of the enolate form of this compound is a strong chromophore. This conjugation significantly lowers the energy required for electronic transitions, shifting the absorption maxima to longer wavelengths.

The UV-Vis spectrum is expected to show absorptions corresponding to:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For α,β-unsaturated carbonyl systems, these transitions often occur in the 200-250 nm range.

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. For conjugated enones, these transitions are observed at longer wavelengths, often above 300 nm.

The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, thereby confirming its elemental composition and assessing its purity. For this compound (C₈H₁₁NaO₅), the theoretical mass percentages of carbon, hydrogen, sodium, and oxygen are calculated based on its molecular weight (210.16 g/mol ).

The theoretical elemental composition is as follows:

Carbon (C): (8 * 12.011) / 210.16 * 100% = 45.72%

Hydrogen (H): (11 * 1.008) / 210.16 * 100% = 5.27%

Sodium (Na): (1 * 22.990) / 210.16 * 100% = 10.94%

Oxygen (O): (5 * 15.999) / 210.16 * 100% = 38.06%

The table below presents the theoretical elemental composition of this compound.

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Mass Percentage (%)
CarbonC12.011896.08845.72
HydrogenH1.0081111.0885.27
SodiumNa22.990122.99010.94
OxygenO15.999579.99538.06
Total 210.161 100.00

In practice, a sample of the synthesized compound is subjected to combustion analysis or other elemental analysis techniques. The experimentally determined mass percentages of the elements are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's identity and high purity.

Chromatographic Techniques for Product Isolation and Analysis

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. For this compound, various chromatographic methods are essential for monitoring its synthesis and ensuring the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. solubilityofthings.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.org

Stationary Phase: Silica (B1680970) gel plates are commonly used as the stationary phase.

Mobile Phase: The choice of eluent or mobile phase is critical and depends on the polarity of the reactants and products. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often employed. The ratio is optimized to achieve good separation between the spots corresponding to the starting materials and the product. Given the ionic nature of the sodium salt product, it will be highly retained on the silica plate, exhibiting a low Retention Factor (Rƒ), while less polar starting materials will travel further up the plate.

Visualization: Since this compound is not colored, spots on the TLC plate must be visualized. This can be achieved by using a UV lamp (if the compound is UV-active) or by staining the plate with a suitable reagent. nih.gov Reagents like potassium permanganate (B83412) (KMnO₄) or specific stains for α-keto esters, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or an o-phenylenediamine (B120857) spray followed by heating, can be effective. epfl.ch50megs.com

Column chromatography is a preparative technique used to purify compounds from a reaction mixture on a larger scale than TLC. orgchemboulder.com The principles are similar to TLC, involving a stationary phase packed into a column and a mobile phase that elutes the components at different rates.

Stationary Phase: Silica gel is a common choice for the stationary phase. solubilityofthings.com

Mobile Phase (Eluent): Due to the high polarity of this compound, it will adhere strongly to the silica gel. Therefore, a relatively polar eluent system is required for its elution. This might involve solvent mixtures with a high proportion of ethyl acetate or even the inclusion of a more polar solvent like methanol (B129727) or ethanol (B145695) to effectively move the salt through the column. For highly ionic compounds, reversed-phase chromatography, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile (B52724) or water/methanol), can also be an effective purification strategy. biotage.com

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and precise analytical technique used for the identification, quantification, and purification of compounds. It is particularly well-suited for the quantitative analysis of this compound to determine its purity with high accuracy.

Mode of Separation: Reversed-phase HPLC is a common mode used for polar organic molecules. However, the analysis of highly charged molecules like oxalacetate salts can be challenging on standard C18 columns, often resulting in poor peak shape. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide superior separation and peak symmetry for such compounds.

Column: A mixed-mode column, such as one with both hydrophobic and anion-exchange properties, can be effective.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent like acetonitrile and an aqueous buffer. The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. For instance, a mobile phase of acetonitrile and water with a sulfuric acid buffer has been shown to be effective for the separation of related oxoacids.

Detection: this compound possesses a chromophore that absorbs UV light. Therefore, a UV detector is the most common and effective means of detection. The wavelength for detection is chosen based on the compound's UV-Vis spectrum, typically at one of its absorption maxima (λₘₐₓ), to ensure maximum sensitivity.

Enzymatic and Biochemical Research Applications Non Clinical

Role in Fundamental Metabolic Pathways

Oxaloacetate, derived from the hydrolysis of sodium diethyl oxalacetate (B90230), is centrally positioned at the crossroads of carbohydrate, fat, and protein metabolism. Its availability can dictate the rate and direction of several major biochemical pathways.

The most prominent role of oxaloacetate is in the citric acid cycle (also known as the Krebs or TCA cycle), a key series of reactions for energy production in aerobic organisms. wikipedia.orgwikipedia.orgradiopaedia.org

Citrate (B86180) Synthase Substrate : Oxaloacetate is the first substrate to bind to the enzyme citrate synthase, initiating the cycle. wikipedia.org It serves as a four-carbon acceptor molecule for the two-carbon acetyl group from acetyl-CoA. khanacademy.orglibretexts.org The enzyme catalyzes the condensation of oxaloacetate and acetyl-CoA to form the six-carbon molecule, citrate. wikipedia.orgwikipedia.orgkhanacademy.org This reaction is a critical, rate-limiting step that commits acetyl-CoA to the cycle for oxidation and subsequent ATP production. radiopaedia.orgkhanacademy.org The binding of oxaloacetate induces a significant conformational change in citrate synthase, which in turn creates the binding site for acetyl-CoA. wikipedia.orgproteopedia.org This ordered binding ensures that the energy from the thioester bond of acetyl-CoA is efficiently used to drive the reaction forward. wikipedia.org

Inhibition : While oxaloacetate is a substrate, the activity of citrate synthase is regulated by various inhibitors. The product of the reaction, citrate, acts as a competitive inhibitor, competing with oxaloacetate for binding to the active site. proteopedia.orgvirginia.edu Additionally, the enzyme is inhibited by high ratios of ATP to ADP and NADH to NAD+, which signal high energy status in the cell. wikipedia.org Succinyl-CoA, an intermediate of the cycle, also acts as a competitive inhibitor with respect to acetyl-CoA. wikipedia.orgproteopedia.org

Oxaloacetate is a critical precursor for the synthesis of glucose through gluconeogenesis, a pathway that is vital for maintaining blood glucose levels during fasting or starvation. wikipedia.orgnih.gov Gluconeogenesis largely occurs in the liver and kidneys. wikipedia.org The process begins in the mitochondria with the conversion of pyruvate (B1213749) to oxaloacetate. wikipedia.org Since the mitochondrial membrane has no transporter for oxaloacetate, it must be converted to malate (B86768) or aspartate to be shuttled into the cytosol, where it is converted back to oxaloacetate to continue the gluconeogenic pathway. wikipedia.orgnih.gov Inhibition of gluconeogenesis can lead to an accumulation of hepatic oxaloacetate. nih.govresearchgate.net

The urea (B33335) cycle, which detoxifies ammonia (B1221849) by converting it to urea, is linked to the citric acid cycle through oxaloacetate. wikipedia.org One of the nitrogen atoms incorporated into urea is supplied by aspartate. This aspartate is typically formed from oxaloacetate via a transamination reaction. wikipedia.orgnih.gov The fumarate (B1241708) produced during the urea cycle is also an intermediate of the citric acid cycle, further connecting the two pathways. wikipedia.org

In amino acid synthesis, oxaloacetate serves as the direct precursor for aspartate through transamination. Aspartate, in turn, is a building block for several other amino acids, including asparagine, methionine, threonine, and lysine. This places oxaloacetate at a key starting point for the synthesis of a family of amino acids.

Enzyme Interaction and Inhibition Studies

The interaction of oxaloacetate with various enzymes is a subject of detailed study to understand metabolic control and potential therapeutic interventions.

The binding of oxaloacetate to citrate synthase is a well-characterized process. The enzyme has two main subunits, and within a cleft between them lies the active site. wikipedia.org This site contains specific binding locations for both oxaloacetate and acetyl-CoA. wikipedia.org Key amino acid residues, including His274, His320, and Asp375, are crucial for binding oxaloacetate and catalyzing the condensation reaction. wikipedia.orgvirginia.edupressbooks.pub The binding of oxaloacetate triggers a significant conformational change, shifting the enzyme from an "open" to a "closed" form. wikipedia.orgproteopedia.orgvirginia.edu This change sequesters the bound oxaloacetate and forms the binding site for the second substrate, acetyl-CoA. wikipedia.orgproteopedia.org

Citrate synthase activity is subject to competitive inhibition. Citrate, the product of the reaction, competes directly with oxaloacetate for its binding site, representing a form of product feedback inhibition. proteopedia.org Other molecules, such as succinyl-CoA, act as competitive inhibitors of acetyl-CoA. wikipedia.org

Oxaloacetate is the primary substrate for the enzyme oxalacetate acetylhydrolase (OAH). nih.gov This enzyme catalyzes the hydrolysis of oxaloacetate into oxalic acid and acetate (B1210297). nih.govwikipedia.org In certain fungi, such as the chestnut blight fungus Cryphonectria parasitica, OAH and the resulting production of oxalic acid are linked to the fungus's virulence. nih.gov Studies on the crystal structure of OAH have revealed how it binds to its substrate. The enzyme assembles as a dimer of dimers, and upon ligand binding, a "gating loop" in the active site changes conformation to shield the substrate from the solvent. nih.gov Deletion of the gene encoding OAH in the fungus Sclerotinia sclerotiorum resulted in mutants that could not accumulate oxalic acid and showed reduced lesion development on host plants. nih.govresearchgate.net

Oxaloacetate is a potent inhibitor of Complex II (also known as succinate (B1194679) dehydrogenase or SQR) of the mitochondrial electron transport chain. nih.goviranarze.irnih.gov Complex II is unique as it participates in both the citric acid cycle (catalyzing the oxidation of succinate to fumarate) and the electron transport chain. radiopaedia.orgnih.goviranarze.irlibretexts.org Oxaloacetate binds to Complex II with very high affinity, acting as a powerful inhibitor. nih.goviranarze.irnih.gov Research has shown that a significant fraction of Complex II in isolated mitochondria, particularly from the brain, can exist in an inactive, oxaloacetate-bound state. nih.goviranarze.irnih.gov This suggests that oxaloacetate may be an endogenous modulator of Complex II activity, potentially playing a physiological role in regulating the connection between the citric acid cycle and cellular respiration. nih.goviranarze.ir

Decarboxylation and Hydrogenation by "Malic" Enzyme (EC 1.1.1.40)

The "malic" enzyme, systematically known as (S)-malate:NADP+ oxidoreductase (oxaloacetate-decarboxylating) (EC 1.1.1.40), is a bifunctional enzyme that plays a crucial role in cellular metabolism. In addition to its primary function of catalyzing the oxidative decarboxylation of (S)-malate to pyruvate and CO2, the enzyme also directly catalyzes the decarboxylation of oxaloacetate to pyruvate and CO2. qmul.ac.ukexpasy.orggenome.jp This reaction is dependent on the presence of divalent metal ions, such as Mn2+ or Mg2+. qmul.ac.ukgenome.jpnih.gov

Research on the malic enzyme from sources like wheat germ has demonstrated its ability to catalyze both the decarboxylation and hydrogenation of oxaloacetic acid and its esters. Studies have shown that the free 4-carboxyl group of oxaloacetate is essential for the decarboxylation reaction. However, this group is not indispensable for the hydrogenation of the molecule. The enzyme from the thermoacidophilic archaebacterium Sulfolobus solfataricus also exhibits robust, metal-dependent oxaloacetate decarboxylase activity, with a rate comparable to its malate decarboxylation activity. nih.gov This activity can be influenced by other molecules; for instance, it is stimulated by NADP+ in the presence of MgCl2 but strongly inhibited by L-malate and NADPH. nih.gov

Keto-Enol Tautomerase Activity in Biochemical Systems

Oxaloacetate exists in solution as a mixture of keto and enol tautomers. The interconversion between these two forms, a process known as tautomerization, can occur spontaneously but is also catalyzed by enzymes known as tautomerases. This enzymatic activity is significant as different metabolic enzymes may preferentially recognize one tautomer over the other.

Purification and Characterization of Oxalacetate Tautomerase

An enzyme that specifically catalyzes the keto-enol tautomerism of oxaloacetate has been purified and characterized from porcine kidney. researchgate.net The purification process involved a 56-fold purification achieved through a series of steps including heat treatment, acetone and ammonium sulfate fractionation, followed by dialysis and column chromatography. researchgate.netstorkapp.me This enzymatic activity was found to be widely distributed, indicating its general importance in metabolism. researchgate.net Importantly, the oxaloacetate tautomerase was successfully separated from other enzymes with similar activities, such as p-hydroxyphenylpyruvate keto-enol tautomerase. researchgate.net More recent studies have also identified this catalytic activity in other enzymes like α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which, while not decarboxylating oxaloacetate, accelerates its keto-enol tautomerization. nih.gov

Spectrophotometric Assays for Enzymatic Tautomerization

Several spectrophotometric methods have been developed to assay the enzymatic tautomerization of oxaloacetate, monitoring the reaction in both the enolization and ketonization directions. researchgate.net The transition from the keto to the enol form can be monitored by an increase in absorbance at 260 nm. nih.gov

A particularly effective and widely used method for tracking the ketonization of oxaloacetate is a coupled enzyme assay. researchgate.net This assay links the tautomerase reaction to the malate dehydrogenase-catalyzed reduction of the keto form of oxaloacetate to malate. researchgate.net The rate of this reaction is monitored by the decrease in absorbance of NADH at 340 nm. This coupled system provides direct evidence that the keto form of oxaloacetate is the specific substrate for malate dehydrogenase, as well as for other key enzymes like citrate synthase, glutamate-oxalacetate transaminase, and oxaloacetate decarboxylase. researchgate.net

Assay PrincipleWavelengthMeasured ChangeForm of Oxaloacetate Detected
Direct Spectrophotometry260 nmIncrease in AbsorbanceEnol form
Coupled Assay with Malate Dehydrogenase340 nmDecrease in Absorbance (NADH oxidation)Keto form

Biochemical Models of Metabolic Disorders

Sodium diethyl oxalacetate and its metabolic product, oxaloacetate, are utilized in non-clinical research to investigate the pathophysiology of certain inherited metabolic diseases.

Investigation in In Vitro Models of Propionic Acidemia and Methylmalonic Acidemia

Propionic acidemia (PA) and methylmalonic acidemia (MMA) are inborn errors of metabolism characterized by the accumulation of propionyl-CoA (P-CoA) and its derivatives. nih.govnih.govoaanews.org In cellular models of these disorders, such as those using patient-derived hepatocytes, oxaloacetate is a key molecule for understanding disease-specific biomarkers. nih.gov One such biomarker, methylcitric acid (MCA), is formed from the condensation of P-CoA and oxaloacetate. nih.govoaanews.org Elevated levels of MCA are a characteristic feature of both PA and MMA, directly linking the toxic accumulation of P-CoA to the metabolism of TCA cycle intermediates like oxaloacetate. nih.gov These in vitro models, which recapitulate the biochemical phenotype of the diseases, are crucial for studying disease mechanisms and for the preclinical evaluation of potential therapeutic strategies. nih.govoaanews.orgresearchgate.netelsevierpure.com

Impact on TCA Cycle Intermediates and Mitochondrial Energy Production in Model Systems

The accumulation of P-CoA and its metabolites in PA and MMA has a significant negative impact on mitochondrial function. nih.govnih.gov High concentrations of these compounds are known to inhibit key enzymes within the tricarboxylic acid (TCA) cycle. nih.govnih.gov The TCA cycle is a central pathway for energy production, generating reducing equivalents (NADH and FADH2) that fuel the electron transport chain and subsequent ATP synthesis through oxidative phosphorylation. nih.govmdpi.com

By inhibiting TCA cycle enzymes, the accumulated metabolites disrupt the entire process, leading to a reduction in mitochondrial energy production. nih.govnih.gov Since oxaloacetate is a critical intermediate in the TCA cycle—condensing with acetyl-CoA to form citrate in the first step of the cycle—its availability and the function of enzymes that use it are central to maintaining cellular energy homeostasis. mdpi.commdpi.com Dysfunction in the cycle caused by toxic metabolites in PA and MMA models leads to a bioenergetic deficit, which is a major contributor to the clinical manifestations of these disorders. oaanews.org

DisorderDefective EnzymeAccumulated MetaboliteConsequence involving OxaloacetateImpact on Mitochondria
Propionic Acidemia (PA)Propionyl-CoA CarboxylasePropionyl-CoA (P-CoA)Condensation with P-CoA to form Methylcitric AcidInhibition of TCA cycle, reduced energy production nih.govnih.gov
Methylmalonic Acidemia (MMA)Methylmalonyl-CoA MutasePropionyl-CoA, Methylmalonyl-CoACondensation with P-CoA to form Methylcitric AcidInhibition of TCA cycle, reduced energy production nih.govnih.gov

Influence on Ketogenesis and Oxaloacetate Pool Dynamics

In non-clinical enzymatic and biochemical research, this compound serves as a precursor to oxaloacetate, a critical intermediate in cellular metabolism. Its application in research is primarily centered on its potential to modulate metabolic pathways where oxaloacetate concentration is a rate-limiting factor. The influence of replenishing the oxaloacetate pool is particularly significant in the context of ketogenesis, the process of producing ketone bodies.

Ketogenesis is a metabolic pathway that produces ketone bodies (acetoacetate, 3-hydroxybutyrate, and acetone) from the breakdown of fatty acids. This process is heightened during states of low carbohydrate availability, such as fasting or a ketogenic diet. The regulation of ketogenesis is intrinsically linked to the availability of oxaloacetate within the mitochondria. nih.gov Acetyl-CoA, derived from the beta-oxidation of fatty acids, must condense with oxaloacetate to enter the citric acid cycle (Krebs cycle) for energy production. When oxaloacetate levels are low, acetyl-CoA cannot efficiently enter the cycle. This leads to an accumulation of acetyl-CoA, which is then shunted towards the ketogenic pathway to produce ketone bodies. nih.gov Consequently, the concentration of free oxaloacetate in the mitochondrial compartment is a key determinant in the regulation of ketogenesis. nih.gov

Research has quantitatively demonstrated an inverse relationship between mitochondrial oxaloacetate concentration and the rate of ketone body formation. Studies using isolated liver cells have shown that conditions promoting fatty acid oxidation lead to a decrease in the mitochondrial pool of free oxaloacetate, which is directly associated with an increase in ketone body production. nih.gov This decrease in oxaloacetate can account for a significant portion of the increase in ketogenesis observed during elevated fatty acid supply. nih.gov

While direct studies administering this compound to measure its specific impact on ketogenesis are not extensively detailed in the available literature, its biochemical role as an oxaloacetate donor allows for well-founded inferences. By providing a source of oxaloacetate, this compound is expected to have an anti-ketogenic effect. Increasing the cellular oxaloacetate pool would enhance the condensation of acetyl-CoA with oxaloacetate, thereby facilitating its entry into the citric acid cycle and reducing the substrate available for ketone body synthesis.

This principle is supported by studies using other metabolic precursors that augment the hepatic oxaloacetate pool. For instance, research on the infusion of alanine, an amino acid that can be readily converted to pyruvate and then to oxaloacetate, has demonstrated a potent anti-ketogenic effect. These studies provide a clear biochemical model for how increasing oxaloacetate precursors impacts ketone metabolism.

Detailed Research Findings

In a study investigating the anti-ketogenic mechanism of alanine in starved rats, the infusion of this oxaloacetate precursor led to significant changes in both blood ketone levels and hepatic metabolite concentrations. The primary effect was identified as an inhibition of hepatic ketogenesis. nih.gov

The infusion of alanine resulted in a substantial decrease in the concentration of blood ketone bodies, as detailed in the table below.

Table 1: Effect of Alanine Infusion on Blood Ketone Body Concentrations in 48h-Starved Rats

MetabolitePercentage Decrease
3-hydroxybutyrate70% ± 11%
Acetoacetate58% ± 9%
Data sourced from a study on the anti-ketogenic effect of alanine, which acts as an oxaloacetate precursor. nih.gov

This reduction in circulating ketones was linked to direct changes within the liver. The study found that alanine infusion markedly increased the concentrations of several key metabolites, including a significant rise in the calculated hepatic oxaloacetate concentration. nih.gov This shift in the hepatic metabolite profile demonstrates the direct impact of an expanded oxaloacetate pool on pathways that compete for acetyl-CoA.

Table 2: Effect of Alanine Infusion on Hepatic Metabolite Concentrations

MetaboliteEffect
Calculated OxaloacetateIncreased by 75%
CitrateMarked Increase
MalateMarked Increase
AspartateMarked Increase
3-hydroxybutyrateHighly Significant Decrease
AcetoacetateHighly Significant Decrease
This table illustrates how an oxaloacetate precursor (alanine) alters the liver's metabolic landscape to favor citrate formation over ketogenesis. nih.gov

The findings from precursor studies strongly support the hypothesis that this compound, by virtue of its ability to increase the oxaloacetate pool, would exert an anti-ketogenic effect. The mechanism involves replenishing a key substrate for the citric acid cycle, thereby redirecting acetyl-CoA away from ketone body synthesis and towards oxidative phosphorylation. This makes it a valuable compound in non-clinical research for investigating the dynamics of metabolic regulation at the junction of carbohydrate and fat metabolism.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Diethyl Oxalacetate (B90230) Transformations

The transformation of sodium diethyl oxalacetate is traditionally reliant on stoichiometric strong bases like sodium ethoxide. cuikangsynthesis.comgoogle.com The future of its chemistry lies in the development of advanced catalytic systems that offer greater efficiency, selectivity, and sustainability. Research in this area is moving beyond classical methods to explore innovative catalysts that can operate under milder conditions and be recycled and reused.

Key future directions include:

Heterogeneous Catalysts: The design of solid-phase catalysts is a primary goal. An example is the development of nanomagnetic core-shell catalysts, such as Fe3O4@SiO2-supported systems, which demonstrate robust performance in multicomponent reactions and can be easily recovered using an external magnet. researchgate.net

Organocatalysts: Bio-based catalysts like sodium alginate, a naturally occurring macromolecule, are being investigated as efficient, recoverable, and biodegradable options for promoting transformations such as domino reactions. researchgate.net

Bio-inspired Frameworks: Catalysts incorporating earth-abundant, non-toxic metals within bio-inspired molecular frameworks are being designed to mimic the high efficiency and selectivity of enzymes. researchgate.net These systems aim to facilitate complex transformations under ambient or near-ambient conditions. researchgate.net

The overarching goal is to create catalytic systems that are not only highly active and selective but also align with the principles of green chemistry, minimizing environmental impact and improving process economics. researchgate.net

Exploration of New Multicomponent Reactions Utilizing this compound

This compound is an exemplary substrate for multicomponent reactions (MCRs), which are highly valued for their efficiency in building molecular complexity in a single step. Its ability to act as a versatile nucleophile after deprotonation allows it to participate in a variety of condensation and addition reactions. nbinno.com Future research will focus on expanding the library of MCRs that utilize this compound to access novel molecular scaffolds.

Recent and prospective areas of exploration are summarized in the table below.

Reaction TypeReactantsProduct ScaffoldSignificance
Three-Component Pyrrole (B145914) Synthesis This compound, various amines, aromatic aldehydesSubstituted PyrrolesProvides a direct, microwave-assisted route to five-membered nitrogen heterocycles, which are common motifs in pharmaceuticals. researchgate.net
One-Pot Pyrano[2,3-d]pyrimidine Synthesis This compound, arylacetic acids3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-onesA clean, one-pot approach to pyran derivatives, which are precursors to compounds with potential cytotoxic activity against cancer cell lines. researchgate.net
Four-Component Spirooxindole Synthesis This compound, isatins, malononitrile (B47326), hydrazine (B178648) hydrate (B1144303)Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]Efficient assembly of complex spirocyclic systems, which are privileged structures in medicinal chemistry. scientificlabs.co.uk
Three-Component Pyrrolidine (B122466) Synthesis This compound, various aldehydes, primary amines2,3-Dioxo-4-carboxy-5-substituted pyrrolidinesA direct route to highly functionalized pyrrolidine derivatives, another important class of heterocyclic compounds. scientificlabs.co.uk

Future work in this domain will likely involve the search for novel reaction partners and catalytic systems to further diversify the range of accessible heterocyclic structures. The use of techniques like microwave-assisted synthesis is expected to grow, as it often leads to cleaner reactions, shorter completion times, and higher yields compared to conventional heating methods. researchgate.netnih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

While experimental work remains central, advanced computational modeling is becoming an indispensable tool for accelerating research and development. For a molecule like this compound, with its flexible structure and multiple reactive centers, computational chemistry offers powerful predictive capabilities. Future research will increasingly leverage these tools to understand and forecast its behavior.

Key applications of computational modeling in this context include:

Reactivity Prediction: The reactivity of this compound is dominated by its enolate character. nbinno.com Density Functional Theory (DFT) calculations can be used to model the electron distribution in the enolate, map the molecular electrostatic potential, and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information helps predict which sites are most susceptible to electrophilic or nucleophilic attack, guiding the design of new reactions.

Mechanism Elucidation: Computational studies can map the entire energy landscape of a proposed reaction pathway. By calculating the energies of intermediates and transition states, researchers can distinguish between competing mechanisms and understand the factors that control reaction outcomes and selectivity. researchgate.net This is particularly valuable for complex, multi-step multicomponent reactions.

Catalyst Design: Before a catalyst is ever synthesized in a lab, computational models can be used to predict its efficacy. By modeling the interaction between a proposed catalyst and this compound, chemists can screen potential candidates and optimize ligand structures or active site geometries for enhanced activity and selectivity, saving significant experimental time and resources. researchgate.net

Investigation of Undiscovered Biochemical Roles and Enzymatic Interactions

In a biological context, diethyl oxalacetate is rapidly hydrolyzed to oxaloacetate, a key intermediate in numerous metabolic pathways, most notably the citric acid cycle. While the synthetic ester itself is not a natural metabolite, its close relationship to oxaloacetate suggests potential interactions with metabolic enzymes. Future research in this area will likely focus on its role as a prodrug or tool compound to study metabolic processes.

Enzymatic Hydrolysis and Bioavailability: The first step in any potential biochemical role is the hydrolysis of the ethyl esters. Investigating the kinetics and enzyme classes (e.g., esterases) responsible for this conversion in biological systems is a fundamental research direction.

Interaction with Metabolic Enzymes: The parent compound, oxaloacetate, is a substrate or product for several key enzymes, including malate (B86768) dehydrogenase. sigmaaldrich.com Studies using fluoro-analogs of oxaloacetate have demonstrated interactions with enzymes like fumarate (B1241708) hydratase. acs.orgscispace.com Future investigations could explore whether diethyl oxalacetate or its metabolites can act as inhibitors or alternative substrates for these or other enzymes, potentially modulating metabolic pathways.

Prodrug and Pharmacological Applications: Given that this compound is used as an intermediate in the synthesis of pharmaceuticals, understanding its metabolic fate is crucial. google.comfishersci.fi Research into its potential as a prodrug to deliver oxaloacetate, which has shown neuroprotective effects in some models, could be a fruitful avenue.

Biocatalysis: The reverse of metabolic breakdown—enzymatic synthesis—is also a promising research area. nih.gov Exploring the use of enzymes, or "biocatalysts," to perform transformations on diethyl oxalacetate could lead to highly selective and environmentally friendly synthetic routes. researchgate.netthieme.de

Sustainable and Green Chemistry Approaches to its Synthesis and Application

The chemical industry's growing emphasis on sustainability is driving innovation in the synthesis and application of foundational chemicals like this compound. Future research is intensely focused on developing greener processes that minimize waste, reduce energy consumption, and utilize safer materials.

The table below outlines key green chemistry strategies being explored for this compound.

Green Chemistry StrategyApplication/Research DirectionBenefits
Alternative Energy Sources Utilizing microwave irradiation for multicomponent reactions. researchgate.netnih.govDrastically reduced reaction times (minutes vs. hours), improved product yields, and higher purity. nih.gov
Catalyst Recovery and Reuse Development of heterogeneous catalysts, such as recyclable nanomagnetic core-shell systems or natural polymers like sodium alginate. researchgate.netSimplifies product purification, reduces catalyst waste, and lowers overall process costs.
Process Intensification Implementing continuous production methods using technologies like reactive distillation columns. cuikangsynthesis.comIntegrates reaction and separation steps, increasing throughput and space-time yield compared to traditional batch methods.
Waste Valorization Designing processes that include the capture and recovery of byproducts, such as the condensation and reuse of ethanol (B145695) vapor generated during synthesis. cuikangsynthesis.comReduces emissions and converts waste streams into valuable resources.
Biocatalysis Employing enzymes to catalyze the synthesis or transformation of the compound. researchgate.netHigh selectivity under mild conditions (ambient temperature and pressure), reducing energy demand and byproduct formation. nih.gov

These approaches collectively aim to transform the lifecycle of this compound, from its production via Claisen condensation to its use in complex syntheses, making it a model for sustainable chemical manufacturing.

Elucidation of Stereochemical Control in Derivatization Reactions

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images where often only one form (enantiomer) provides the desired therapeutic effect. Consequently, the ability to control the three-dimensional arrangement of atoms during a chemical reaction—known as stereocontrol—is of paramount importance. This compound, being an achiral molecule, is an ideal starting point for asymmetric synthesis, where new chiral centers are created with a preference for one enantiomer over the other. ddugu.ac.in

Future research will focus on applying established asymmetric synthesis strategies to the known reactions of this compound, such as alkylation and aldol-type condensations. nbinno.com The primary method for achieving this control involves the use of chiral auxiliaries. du.ac.in

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material. wikipedia.org Its inherent chirality directs the approach of incoming reagents, leading to the preferential formation of one diastereomer of the product. uvic.ca After the reaction, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Promising chiral auxiliaries for investigation with this compound include:

Evans' Oxazolidinones: These are among the most reliable and widely used auxiliaries for controlling the stereochemistry of enolate reactions, including alkylations and aldol (B89426) additions. researchgate.net

Camphorsultams: Derived from the natural product camphor, these auxiliaries are highly effective in inducing asymmetry in a range of reactions, including Michael additions and Claisen rearrangements. wikipedia.org

Pseudoephedrine Amides: This readily available and inexpensive chiral auxiliary has proven effective for the diastereoselective alkylation of enolates. wikiwand.com

TADDOLs: These versatile auxiliaries, derived from tartaric acid, can be used as stoichiometric reagents or as ligands for chiral Lewis acids in catalytic enantioselective reactions. nih.gov

By exploring the application of these auxiliaries, researchers can develop methods to synthesize a wide array of enantiomerically pure compounds starting from the simple and accessible this compound, opening new avenues for the creation of novel pharmaceuticals and other high-value chiral molecules.

Q & A

Q. What are the standard protocols for synthesizing sodium diethyl oxalacetate, and how can its purity be verified?

this compound is typically synthesized via condensation reactions. A common method involves reacting diethyl oxalacetate with sodium ethoxide in ethanol under reflux, followed by acidification to isolate the sodium salt . Purity is assessed using techniques like thin-layer chromatography (TLC; e.g., Rf = 0.30 in CH2Cl2-MeOH 9:1) and melting point determination (e.g., 188–190°C) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation (e.g., IR peaks at 1742 cm⁻¹ for C=O and 3208 cm⁻¹ for NH) .

Q. How should this compound be stored to maintain stability in laboratory settings?

The compound is hygroscopic and sensitive to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature, away from moisture and light . Solutions prepared for experiments (e.g., in ethanol or DMF) should be used immediately to avoid decomposition .

Q. What are the common applications of this compound in heterocyclic synthesis?

It serves as a key intermediate in multicomponent reactions. For example, it reacts with aldehydes and amines to form polysubstituted pyrroline-2-ones or with purine derivatives to synthesize pyrimidopurine dicarboxylates . These reactions typically use equimolar ratios of reactants (e.g., 5 mmol this compound, 5 mmol benzaldehyde) in ethanol or DMF at reflux .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in heterocyclic synthesis?

Yield optimization often depends on reactant stoichiometry and solvent choice. For example, increasing this compound to 2 equivalents (relative to aldehydes/amines) boosts pyrroline-2-one yields from 35% to 86% . Catalysts like citric acid (2 equivalents) enhance reaction efficiency by facilitating imine formation . Solvent polarity also plays a role; absolute ethanol improves solubility and reaction rates compared to aqueous systems .

Q. What mechanistic insights explain its role in condensation reactions?

this compound acts as a nucleophile in Knoevenagel-type condensations. For instance, in pyrimidopurine synthesis, it undergoes cyclocondensation with adenine and aldehydes via enolate intermediates, forming fused heterocycles . Alkylation studies (e.g., with p-nitrobenzyl chloride) confirm its enol ether reactivity, as shown by IR and NMR data .

Q. How can contradictory data on its inhibitory effects in biochemical assays be resolved?

this compound inhibits succinate oxidation in mitochondrial studies by competitively binding to succinate dehydrogenase. However, this inhibition is reversible with magnesium-ATP complexes, which displace oxalacetate from enzyme active sites . Researchers should control oxalacetate concentrations (≤10 μM) and pre-incubate assays with ATP to mitigate interference .

Q. What strategies address byproduct formation in multicomponent reactions?

Byproducts often arise from incomplete cyclization or side reactions (e.g., decarboxylation). Recrystallization in solvent systems like CH2Cl2-MeOH (9:1) or column chromatography (SiO2) effectively isolates target compounds . HRMS and ¹H NMR (e.g., δ 7.30–7.44 ppm for aromatic protons) help identify impurities .

Q. How does this compound interact with enzymes in metabolic studies?

In malic dehydrogenase assays, it serves as a substrate analog, competing with oxalacetate. Researchers must prepare fresh solutions and maintain low concentrations (5.1 × 10⁻⁵ M) to minimize spontaneous decarboxylation to pyruvate, which skews kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.